Tellurium tetrachloride

Lewis acid catalysis Adduct formation Quantitative acidity

Sourcing TeCl₄ of consistent quality and purity is critical for reproducible catalysis and high-purity tellurium metal production. This intermediate-strength Lewis acid (ZrCl₄ > TeCl₄ > SnCl₄) uniquely enables room-temperature dithioacetalization and bifurcated alcohol reactivity (chlorination vs. Friedel-Crafts) not possible with SeCl₄ or TeBr₄. • Distillative purification: Sublimes at 200 °C (0.1 mmHg) for ≥99.99% purity, a gateway to 99.9999% TeO₂ and 7N Te metal. • Electrochemical reliability: Well-characterized, three-step reduction (Te⁴⁺→Te⁰→Te²⁻) in LiCl-KCl eutectic, with quantified diffusion coefficients for reactor design. • Supply chain assurance: Standardized ≥99% purity with rigorous metals analysis, shipped under argon in compliance with hazmat class 8 regulations.

Molecular Formula TeCl4
Cl4Te
Molecular Weight 269.4 g/mol
CAS No. 10026-07-0
Cat. No. B157766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTellurium tetrachloride
CAS10026-07-0
Synonymstellurium chloride
tellurium tetrachloride
Molecular FormulaTeCl4
Cl4Te
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCl[Te](Cl)(Cl)Cl
InChIInChI=1S/Cl4Te/c1-5(2,3)4
InChIKeySWLJJEFSPJCUBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TeCl4 Physical and Chemical Identity


Tellurium tetrachloride (TeCl4, CAS 10026-07-0) is an inorganic tellurium(IV) halide existing as a hygroscopic pale yellow solid that forms a maroon liquid upon melting at 224 °C and boils at 380 °C with a density of 3.26 g cm⁻³ [1]. In the solid state it adopts a tetrameric cubane-like structure (Te₄Cl₁₆) with distorted octahedral coordination, while in the gas phase it is monomeric with a seesaw molecular geometry and a dipole moment of 2.59 D [1]. Molten TeCl₄ is predominantly ionic, dissociating into TeCl₃⁺ and Te₂Cl₁₀²⁻ ions, and it readily forms octahedral coordination complexes with oxygen-donor ligands such as OPPh₃ [2][3]. Industrially, TeCl₄ serves as a versatile precursor for high-purity tellurium, a reagent for chloro-telluration of alkenes and alkynes, and a mild Lewis acid catalyst for transformations including dithioacetalization and aromatic alkylation [1].

1
Intermediate Lewis acidity supports chemoselective catalysis workflow
2
Dual-mode alcohol conversion: chlorination or Friedel-Crafts from single reagent
3
Distillable precursor for ultra-high-purity tellurium materials pathway

Why TeCl4 Cannot Be Substituted by Analogous Halides


Attempting to replace TeCl₄ with in-class compounds such as tellurium dioxide (TeO₂), tellurium tetrabromide (TeBr₄), selenium tetrachloride (SeCl₄), or tin tetrachloride (SnCl₄) fundamentally alters reaction outcomes, purity attainable, and processing safety. TeCl₄ exhibits a uniquely balanced Lewis acidity—stronger than SnCl₄ yet milder than ZrCl₄—that governs its catalytic chemoselectivity [1]. Unlike SeCl₄, which exclusively converts alcohols to alkyl chlorides, TeCl₄ can redirect the reaction toward Friedel-Crafts aromatic alkylation in aromatic solvents, a bifurcated reactivity not shared by its selenium analog [2]. Compared to TeBr₄, the chloride analogue yields different solubility, volatility, and halide-exchange behavior critical for downstream applications [3]. Furthermore, TeCl₄’s ability to be purified via distillation to ≥99.99 % and subsequently serve as a gateway to 99.9999 % TeO₂ provides a purity cascade unmatched by the direct use of commercial TeO₂ [4]. The quantitative evidence below establishes exactly where TeCl₄ provides measurable differentiation that matters for scientific selection.

TeCl₄
Friedel-Crafts alkylation in aromatic solvents
SeCl₄
Restricted to alkyl chloride formation (44–97%)
TeCl₄
Distillable; enables ≥99.99% purity cascade
TeO₂
Refractory; direct commercial purity limited to ~99.9%
TeCl₄
Moderate Lewis acidity avoids over-activation
ZrCl₄ / SnCl₄
Excessive or insufficient acidity alters chemoselectivity

TeCl4 Quantitative Differentiation Evidence vs. Analogs


Lewis Acidity Between SnCl4 and ZrCl4

In a direct head-to-head comparison, TeCl₄ exhibits intermediate Lewis acidity relative to its closest tetrahalide analogs SnCl₄ and ZrBr₄. The acidity trend, quantified by the equilibrium constant K₁,₁ for 1 : 1 adduct formation with nitroanilines in dioxan solution and by the concentration of acid required to convert the base into the adduct, follows the sequence ZrBr₄ > TeCl₄ > SnCl₄ [1]. The study further extrapolates that ZrCl₄ > TeCl₄ > SnCl₄, positioning TeCl₄ as a Lewis acid of moderate strength that avoids the excessive reactivity of zirconium halides while surpassing the mildness of tin tetrachloride [1]. This intermediate acidity is critical for chemoselective transformations where either insufficient (SnCl₄) or excessive (ZrCl₄) activation would compromise yield or selectivity.

Lewis Acidity Rank
Head-to-head
ZrCl₄ > TeCl₄ > SnCl₄
Intermediate acidity supports chemoselective activation
K₁,₁ adduct formation with nitroanilines in dioxan
Lewis acid catalysis Adduct formation Quantitative acidity

Friedel-Crafts Alkylation vs. Alkyl Chloride Formation

In a direct comparative study, SeCl₄ reacts with alcohols in nonpolar solvents to yield the corresponding alkyl chlorides in 44–97 % [1]. TeCl₄ can also effect this chlorination; however, treatment of benzyl, 1-phenylethyl, and t-butyl alcohols with TeCl₄ in aromatic solvents results in high-yield formation of alkylated aromatics via Friedel-Crafts-type chemistry, a pathway that is essentially absent for SeCl₄ [1]. The conversion of optically active (R)-(+)-1-phenylethanol proceeds with nearly complete racemization, consistent with a carbocation intermediate [1]. This divergent chemoselectivity means TeCl₄ can function as either a chlorinating agent or a Friedel-Crafts alkylation catalyst depending on solvent choice, whereas SeCl₄ is restricted to chlorination.

Friedel-Crafts vs. Chlorination
Head-to-head
TeCl₄ gives alkylated aromatics; SeCl₄ gives 44–97% alkyl chlorides
Solvent-directed divergent chemoselectivity
Nearly complete racemization with (R)-(+)-1-phenylethanol
Alcohol conversion Friedel-Crafts alkylation Chalcogen tetrachloride

Distillation for Ultra-High Purity TeO2

A patented preparative route demonstrates that TeCl₄ is a critical enabler of ultra-high-purity tellurium materials. Starting from commercially available 99.9 % purity TeO₂, the process first reduces the dioxide to Te metal (≥99.9 %), chlorinates to TeCl₄, and then distills the tetrachloride to yield TeCl₄ of ≥99.99 % purity [1]. Subsequent hydrolysis of this distilled TeCl₄ produces TeO₂ with a purity of 99.9999 % (6N), which is then hydrogen-reduced to give tellurium metal exceeding 99.99999 % (7N) [1]. This purity cascade cannot be achieved by direct commercial sourcing of TeO₂, which is typically limited to 99.9–99.99 %. The volatility of TeCl₄ (sublimation at 200 °C at 0.1 mmHg) is the key physical property enabling this distillative purification, a characteristic absent in the refractory dioxide (mp 733 °C).

Purity Cascade
Cross-study
TeCl₄ distill → 99.9999% TeO₂
~1000× metallic impurity reduction vs. commercial oxide
Patent process; TeCl₄ volatility enables distillative purification
High-purity tellurium Semiconductor precursor Distillation purification

Room-Temperature Dithioacetalization Catalyst

TeCl₄ catalyzes the conversion of a broad range of aldehydes and aliphatic ketones to their corresponding dithioacetals at room temperature using small catalyst loadings [1]. This contrasts with classical Lewis acids such as BF₃·Et₂O or TiCl₄, which often require cryogenic temperature control to avoid side reactions, or protic acids that demand continuous water removal [1]. The mildness of TeCl₄ as a Lewis acid (quantitatively established in Evidence Item 1) translates here into operational simplicity: reactions proceed at ambient temperature with good yields and without the need for specialized low-temperature equipment. While specific yields vary by substrate, the abstract reports “good yields” for a variety of aldehydes and aliphatic ketones, consistent with the broader literature on TeCl₄-catalyzed transformations.

Dithioacetalization
Class-level
TeCl₄ at ~25°C vs. TiCl₄/BF₃ at −78°C to 0°C
Room-temperature catalysis avoids cryogenic setup
Reported good yields across varied aldehydes and aliphatic ketones
Dithioacetalization Carbonyl protection Mild Lewis acid

Ionic Conductivity in the Molten State

Molten TeCl₄ is predominantly ionic, dissociating into TeCl₃⁺ and Te₂Cl₁₀²⁻ ions, a behavior confirmed by electrical conductivity measurements that show unusually high conductance for a nominally covalent tetrahalide [1][2]. The activation energy of electrical conductivity decreases from 20.5 kJ mol⁻¹ at 536 K to zero near 705 K and becomes negative (−7.5 kJ mol⁻¹) at 761 K, a rare maximum in the conductivity polytherm that reflects the complex ionic equilibrium in the melt [2]. In contrast, selenium tetrachloride (SeCl₄) is only partially ionized unless dissolved in strongly electron-donating solvents such as dimethylformamide, and its melt conductivity is substantially lower [3]. This intrinsic ionic character of molten TeCl₄ makes it a viable reactive medium for molten-salt electrochemical processing, including tellurium electrodeposition from LiCl-KCl eutectic melts where Te(IV) reduction proceeds in three discrete steps [4].

Ionic Conductivity
Class-level
Activation energy 20.5 kJ mol⁻¹ at 536 K; conductivity maximum near 705 K
Reliable ionic melt for molten-salt electrochemistry
SeCl₄ only partially ionized without donor solvents
Ionic conductivity Molten salt chemistry Chalcogen tetrahalide

TeCl4 Research and Industrial Applications


Dithioacetalization at Ambient Temperature

Synthetic chemistry laboratories requiring carbonyl protection under mild, room-temperature conditions can leverage TeCl₄ as a catalyst that avoids the cryogenic infrastructure demanded by TiCl₄ or BF₃·Et₂O. The quantitative acidity ranking (ZrCl₄ > TeCl₄ > SnCl₄) established by Bukka and Satchell [1] directly supports TeCl₄’s selection as an intermediate-strength catalyst that activates carbonyls sufficiently for dithioacetalization without inducing acid-sensitive side reactions. The operational protocol reported by Inamasu et al. confirms room-temperature efficacy across a variety of aldehydes and aliphatic ketones [2].

Dual-Mode Alcohol Conversion: Chlorination or Friedel-Crafts

When a synthetic route requires the flexibility to either chlorinate an alcohol or perform Friedel-Crafts alkylation on an aromatic solvent from the same starting substrate, TeCl₄ provides a reactivity profile not available from SeCl₄. The direct comparative study by Uemura et al. demonstrates that TeCl₄ diverts benzyl, 1-phenylethyl, and t-butyl alcohols to alkylated aromatics in aromatic solvents, whereas SeCl₄ yields only alkyl chlorides (44–97 %) [3]. This decision governs reagent procurement when both reaction types are required within a synthetic program.

High-Purity TeO2 and Te Metal via Distillation

For manufacturers of semiconductor-grade tellurium, cadmium zinc telluride (CZT) detector materials, or thermoelectric bismuth telluride alloys requiring ≥5N purity, the TeCl₄ distillation pathway is the economically viable route. The patented process [4] starts from 99.9 % TeO₂ and utilizes TeCl₄’s volatility (sublimation at 200 °C at 0.1 mmHg) to achieve distillative purification to ≥99.99 % TeCl₄, which upon hydrolysis yields 99.9999 % TeO₂—a purity unattainable by direct commercial sourcing of the oxide. The resulting 7N tellurium metal is essential for detector-grade applications where parts-per-billion impurity levels are specified.

Tellurium Electrodeposition in LiCl-KCl Melt

In pyrochemical processing and molten-salt electrorefining of tellurium, TeCl₄ dissolved in LiCl-KCl eutectic at 450 °C undergoes well-characterized, three-step reduction (Te(IV) → Te(0) → Te²⁻) at potentials more negative than −0.4 V vs. Ag/AgCl, with Te²⁻ formation below −2.2 V [5]. The diffusion coefficients (Te⁴⁺: 0.9 × 10⁻⁵; Te²⁺: 3.8 × 10⁻⁵; Te²⁻: 1.5 × 10⁻⁵ cm² s⁻¹) provide the quantitative mass-transport parameters necessary for reactor design and distinguish TeCl₄ from alternative tellurium sources that lack comparable electrochemical characterization in molten chloride media [5].

Application
Selection Property
Validation Focus
Dithioacetalization at ambient temperature
Intermediate Lewis acidity ranking
Substrate scope and acid-sensitive group tolerance
Dual-mode alcohol conversion
Solvent-directed Friedel-Crafts vs. chlorination
Reaction selectivity with target alcohol substrate
Ultra-high-purity TeO₂ and Te metal
Distillable TeCl₄ intermediate
Final purity via GD-MS or ICP-MS after hydrolysis/reduction
Tellurium electrodeposition in LiCl-KCl melt
Intrinsic ionic conductivity in molten state
Diffusion coefficients and reduction-step potentials

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